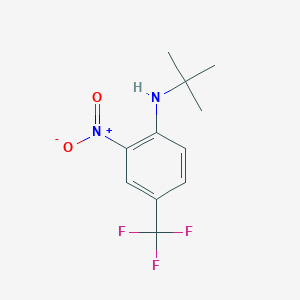

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline

Description

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 247113-96-8) is a substituted aniline derivative featuring:

- A tert-butyl group on the nitrogen atom, enhancing steric bulk and lipophilicity.

- A nitro group (-NO₂) at the ortho (2nd) position, contributing electron-withdrawing effects.

- A trifluoromethyl (-CF₃) group at the para (4th) position, further polarizing the aromatic ring.

Properties

IUPAC Name |

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)15-8-5-4-7(11(12,13)14)6-9(8)16(17)18/h4-6,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIQBGSIOYQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371367 | |

| Record name | N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-96-8 | |

| Record name | N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline typically involves the nitration of N-tert-butyl-4-(trifluoromethyl)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, where the aniline ring is oxidized to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-tert-butyl-2-amino-4-(trifluoromethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives exhibit notable cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance biological activity through increased cellular uptake and metabolic stability.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15 |

| This compound | MCF7 (Breast Cancer) | 20 |

| Derivative A | HeLa (Cervical Cancer) | 10 |

Agrochemicals

This compound serves as a valuable intermediate in the synthesis of agrochemical products. Its structural features allow it to be modified into various herbicides or pesticides, contributing to crop protection strategies.

Synthesis Pathway for Agrochemical Derivatives

- Starting Material : this compound

- Reactions :

- Alkylation : Introducing different alkyl groups to enhance efficacy.

- Halogenation : Modifying the compound for improved stability against environmental factors.

Material Science

In material science, this compound has been investigated for its potential use in developing advanced materials due to its unique chemical properties. Its ability to undergo various reactions allows it to serve as a precursor for synthesizing polymers or coatings with specific functionalities.

Synthetic Chemistry

This compound is also utilized as an intermediate in organic synthesis due to its versatile reactivity. It can participate in various chemical transformations such as reduction reactions where the nitro group can be converted into an amino group, facilitating the development of new compounds with desired attributes .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Atom

N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 20200-22-0)

- Structural difference : Methyl group instead of tert-butyl on nitrogen.

- Impact: Reduced steric hindrance compared to the tert-butyl analog. Lower lipophilicity (logP) due to smaller alkyl chain.

N-Benzyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 68502-41-0)

- Structural difference : Benzyl group replaces tert-butyl.

- Increased molecular weight (301.36 g/mol vs. 272.22 g/mol for the tert-butyl analog). Demonstrated applications in antimicrobial hybrid compounds .

Substituent Variations on the Aromatic Ring

2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS: 109825-55-0)

- Structural difference : Additional nitro group at the 6th position; N-substituent is 4-(trifluoromethyl)phenyl.

- Impact: Stronger electron-withdrawing effects due to dual nitro groups. Potential for enhanced tubulin binding, as seen in dinitroaniline derivatives targeting protozoan microtubules .

4-(Trifluoromethyl)aniline Derivatives (e.g., Methyl(phenyl)carbamate 4c)

Halogenated Analogs

4-Chloro-3-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline

- Structural difference : Chlorine or bromine at the 4th position instead of nitro.

- Impact :

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

- Structural difference : Fluorine at the 2nd position.

- Impact: Reduced basicity due to ortho-fluorine’s inductive effects.

Biological Activity

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound characterized by its unique functional groups, which include a tert-butyl group, a nitro group, and a trifluoromethyl group. This combination significantly influences its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃F₃N₂O₂. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity , which are critical for its potential applications in drug development. The electron-withdrawing nature of both the nitro and trifluoromethyl groups affects the reactivity of the aromatic system, allowing for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anti-cancer applications. Its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent. The trifluoromethyl group contributes to increased metabolic stability and cellular uptake, enhancing the compound's efficacy in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. |

| Antibacterial | Similar compounds have been explored for antibacterial properties. |

| Antifungal | Potential antifungal activity noted in related compounds. |

| Enzyme Interaction | Interacts with enzymes involved in drug metabolism, influencing pharmacokinetics and dynamics. |

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction , leading to reactive intermediates that interact with cellular components. This bioreductive activation can enhance the compound's therapeutic effects while also contributing to toxicity profiles .

Case Studies and Research Findings

- Anti-Cancer Studies : Several studies have explored the anti-cancer potential of compounds similar to this compound. For instance, derivatives showed significant cytotoxicity against HeLa and MCF-7 cell lines, indicating promising avenues for cancer treatment.

- Structure-Activity Relationships (SAR) : Research has revealed that the biological activity of compounds is highly dependent on their substitution patterns. Variations in the anilino structure significantly influence both anti-cancer efficacy and cytotoxicity levels .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound have shown that its lipophilicity enhances absorption and distribution within biological systems, which is crucial for its therapeutic effectiveness .

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline in laboratory settings?

A practical approach involves sequential functionalization of the aniline core. For example:

- Nitration and alkylation : Start with 4-(trifluoromethyl)aniline, introduce the nitro group at the ortho position via mixed acid nitration (HNO₃/H₂SO₄). Subsequent tert-butyl substitution can be achieved using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Halogenation intermediates : Bromination using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C has been reported for analogous trifluoromethylated anilines, ensuring regioselectivity .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water with formic acid) is effective for isolating high-purity products .

Q. How can spectroscopic techniques be employed to characterize this compound?

- ¹H/¹³C/¹⁹F NMR : The tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while the nitro and trifluoromethyl groups influence aromatic proton splitting. ¹⁹F NMR detects CF₃ as a distinct quartet (δ ≈ -60 to -65 ppm) .

- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

- UV-Vis : Conjugation between nitro and trifluoromethyl groups results in absorbance peaks ~300–350 nm, useful for reaction monitoring .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Physical state : Likely a crystalline solid at room temperature (analogous trifluoromethyl anilines exhibit melting points ~38–42°C) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.

- Stability : Store at -20°C under inert atmosphere to prevent decomposition; avoid prolonged exposure to light .

- Density/refractive index : Estimated ~1.393 g/mL and n20/D ~1.466, comparable to structurally similar anilines .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence the reactivity of this compound in aromatic substitution reactions?

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing via inductive effects, deactivating the ring and directing electrophiles to meta positions. The nitro group (-NO₂) further deactivates the ring, making nucleophilic substitution challenging but enabling directed metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Computational studies (DFT) show reduced electron density at the para position, favoring reactions like Suzuki-Miyaura coupling at ortho/meta sites .

Q. What computational methods are suitable for studying the electronic structure and reaction pathways of this compound?

- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to analyze frontier orbitals (HOMO-LUMO) and predict sites for electrophilic attack .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between nitro and trifluoromethyl groups, explaining stabilization effects .

- Reaction pathway modeling : Use Gaussian or ORCA software to simulate intermediates in SNAr or Pd-catalyzed reactions .

Q. How can this compound be utilized in the synthesis of advanced polymeric materials?

The tert-butyl group enhances steric bulk, enabling the synthesis of rod-coil block copolymers . For example:

- Polymerization initiators : Incorporate the aniline derivative as a monomer unit in poly(phenylene oxide) copolymers via oxidative polymerization .

- Thermal stability : The CF₃ group improves thermal resistance (>200°C), making such polymers suitable for high-performance composites .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at -20°C under nitrogen to prevent oxidation. Solutions in DMF or DMSO should be aliquoted and used within one month .

- Spill management : Neutralize with vermiculite or sand, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.